molecular formula C8H13N3S B1519728 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 933705-14-7

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No. B1519728
M. Wt: 183.28 g/mol
InChI Key: ADOWKTCTHGQHBM-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is a chemical compound with the IUPAC name 2-methyl-5-(piperidin-3-yl)-1,3,4-thiadiazole hydrochloride . It has a molecular weight of 219.74 .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine”, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .


Molecular Structure Analysis

The InChI code for “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is 1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is a solid compound with a molecular weight of 219.74 .

Scientific Research Applications

Synthesis and Biological Activity

  • A series of compounds, including those with structures related to 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine, have been synthesized and evaluated for leishmanicidal activity against Leishmania major. These compounds exhibited better activity than the reference drug, highlighting their potential in treating leishmaniasis (Foroumadi et al., 2005).
  • Novel scaffolds including Thiadiazolyl Piperidine were synthesized from biologically active stearic acid. These compounds showed antimicrobial activities against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Abdelmajeid et al., 2017).
  • Research on 4-thiazolidinone-, pyridine-, and piperazine-based conjugates has shown significant antiproliferative effects on human leukemic cells. This indicates the therapeutic potential of these compounds in cancer treatment (Sharath Kumar et al., 2014).

Development of Antagonists and Agents

  • Piperidinopiperidine thiadiazoles have been evaluated as new leads for histamine H3 receptor antagonists, showing promising results in reducing non-fasting glucose levels in diabetic mice models. This suggests their utility in diabetes treatment (Rao et al., 2012).
  • A study on CXCR3 antagonists identified a 5-(piperidin-4-yl)amino-1,2,4-thiadiazole derivative with good potency and oral bioavailability in mice, pointing towards its potential in treating diseases mediated by the CXCR3 receptor (Watson et al., 2007).

Structural and Mechanistic Studies

  • Structural analysis of a compound closely related to 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine revealed its distorted boat conformation and the potential for forming hydrogen-bonded networks, providing insights into its chemical behavior and potential applications (Ganesan et al., 2013).

Future Directions

The future directions for “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of new, effective drugs and anticancer strategies is a continuous process, and the modification of the structure of known derivatives with documented activity is one of the methods of searching for new compounds .

properties

IUPAC Name

2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOWKTCTHGQHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670539
Record name 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

CAS RN

933705-14-7
Record name 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
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Reactant of Route 6
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